molecular formula C13H13N3 B12931172 (R)-8-Amino-6-(1-aminoethyl)-2-naphthonitrile

(R)-8-Amino-6-(1-aminoethyl)-2-naphthonitrile

Cat. No.: B12931172
M. Wt: 211.26 g/mol
InChI Key: CINDGSIGFYYPRS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile is a chiral organic compound with significant potential in various scientific fields. This compound features a naphthalene ring substituted with amino groups, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reductive amination of a suitable precursor, such as 8-nitro-2-naphthonitrile, using chiral amine donors and reducing agents .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or catalytic effects .

Comparison with Similar Compounds

Uniqueness: ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile stands out due to its unique naphthalene structure and specific stereochemistry, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

8-amino-6-[(1R)-1-aminoethyl]naphthalene-2-carbonitrile

InChI

InChI=1S/C13H13N3/c1-8(15)11-5-10-3-2-9(7-14)4-12(10)13(16)6-11/h2-6,8H,15-16H2,1H3/t8-/m1/s1

InChI Key

CINDGSIGFYYPRS-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC(=C2C=C(C=CC2=C1)C#N)N)N

Canonical SMILES

CC(C1=CC(=C2C=C(C=CC2=C1)C#N)N)N

Origin of Product

United States

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